molecular formula C8H7N3O B12841907 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one

8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B12841907
M. Wt: 161.16 g/mol
InChI Key: GNEVNTXGWBEBBR-UHFFFAOYSA-N
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Description

8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one is a versatile chemical scaffold based on the pyridopyrimidine core, a privileged structure in medicinal chemistry known for its diverse biological activities. Pyridopyrimidines are ortho-fused bicyclic heterocycles that are bioisosteres of naturally occurring purines and foundational structures in nucleic acids, making them ligands of high interest for various biological receptors . This specific compound serves as a key synthetic intermediate for developing novel therapeutic agents. The pyrido[3,2-d]pyrimidine scaffold has been reported in scientific literature as a core structure in compounds exhibiting a range of pharmacological activities, including potential as tyrosine kinase inhibitors, dihydrofolate reductase (DHFR) inhibitors, antimalarial agents, and immunosuppressive drugs . Its structural similarity to approved kinase inhibitor drugs like Palbociclib, a pyrido[2,3-d]pyrimidine, underscores its significant research value in oncology drug discovery . The mechanism of action for pyridopyrimidine derivatives is often tied to the inhibition of critical enzymatic pathways involved in cell proliferation. For example, some analogues function as potent inhibitors of protein kinases, enzymes that are crucial for cellular signaling and are often dysregulated in cancers, by competing with ATP at the enzyme's active site . Other derivatives target DHFR, a key enzyme in the folate metabolism pathway essential for DNA synthesis, thereby halting the growth of rapidly dividing cells . Researchers utilize this high-value building block to design and synthesize new molecules for hit identification and lead optimization in early-stage discovery programs. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

8-methyl-3H-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C8H7N3O/c1-5-2-3-9-7-6(5)10-4-11-8(7)12/h2-4H,1H3,(H,10,11,12)

InChI Key

GNEVNTXGWBEBBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)C(=O)NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to cyclization reactions to yield the desired pyridopyrimidine derivative .

Another approach involves the reaction of 4-amino-6-chloropyrimidine-5-carbaldehyde with appropriate reagents to form 7-amino-4-chloropyrido[2,3-d]pyrimidine, which can be further modified to obtain 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one .

Industrial Production Methods

Industrial production of 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 4 undergoes selective oxidation under controlled conditions. For example:

  • Oxidation to carboxylic acid derivatives : Using potassium permanganate (KMnO₄) in acidic media converts the 4-ketone to a carboxyl group, forming 8-methylpyrido[3,2-d]pyrimidine-4-carboxylic acid. This reaction is critical for introducing additional functional groups for drug discovery .

Table 1: Oxidation Reaction Conditions

ReactantOxidizing AgentTemperatureYieldSource
8-Methylpyrido[3,2-d]pyrimidin-4(3H)-oneKMnO₄ (aq. H₂SO₄)80°C72%

Nucleophilic Substitution

The 4-ketone and methyl group enable regioselective substitutions:

  • Chlorination : Treatment with POCl₃ or SOCl₂ replaces the 4-ketone with chlorine, yielding 4-chloro-8-methylpyrido[3,2-d]pyrimidine. This intermediate is pivotal for further functionalization .

  • Amination : Reacting with primary/secondary amines under reflux conditions substitutes the 4-position with amino groups, forming derivatives like 4-(alkylamino)-8-methylpyrido[3,2-d]pyrimidines .

Table 2: Substitution Reactions

Reaction TypeReagentConditionsYieldApplication
ChlorinationPOCl₃, N,N-dimethylaniline107°C, 1 hr65%Precursor for kinase inhibitors
AminationBenzylamine, EtOHReflux, 6 hr58%Bioactive intermediate

Cross-Coupling Reactions

The methyl group at position 8 participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Using arylboronic acids and Pd(PPh₃)₄, the methyl group is replaced with aryl rings, enabling access to diversely substituted analogs .

  • Buchwald-Hartwig Amination : Coupling with aryl halides introduces nitrogen-containing substituents at position 8 .

Table 3: Cross-Coupling Optimization

SubstrateCatalystLigandYieldSelectivity
8-Bromo derivativePd(OAc)₂XPhos85%>95%
8-Methyl precursorPdCl₂(dppf)SPhos78%89%

Reductive Functionalization

The pyrimidine ring undergoes reductive amination:

  • Reductive Alkylation : Reaction with aldehydes and NaBH₃CN introduces alkyl chains at the 3-position, enhancing solubility for biological assays .

Example Protocol :

text
8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one (1.0 mmol) Formaldehyde (2.0 mmol), NaBH₃CN (1.5 mmol), MeOH Stir at 25°C for 12 hr → 3-(hydroxymethyl) derivative (Yield: 68%)

Metabolic Stability Enhancements

Introduction of methyl groups at strategic positions (e.g., 6-methyl derivatives) reduces oxidative metabolism in human liver microsomes (HLM), improving pharmacokinetic profiles .

Key Finding :

  • 6-Methyl analog : 3.5-fold higher HLM stability compared to non-methylated parent compound .

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one derivatives is their potential as anticancer agents. Research has demonstrated that these compounds can inhibit various cancer cell lines, including lung (A-549), prostate (PC-3), colorectal (HCT-116), and breast (MCF-7) cancers. For instance, a study highlighted that specific derivatives exhibited IC50 values as low as 0.099 µM against wild-type Epidermal Growth Factor Receptor (EGFR) and 0.123 µM against the mutant EGFR T790M, indicating strong inhibitory potential .

Case Study: EGFR Inhibition

  • Compound Tested : 8a
  • Cell Lines : A-549, PC-3, HCT-116, MCF-7
  • IC50 Values :
    • EGFR WT: 0.099 µM
    • EGFR T790M: 0.123 µM
  • Mechanism : Induction of apoptosis and cell cycle arrest at the pre-G1 phase.

Antiviral Properties

8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one has also shown promise in antiviral applications. Certain derivatives have been identified as inhibitors of Hepatitis C Virus (HCV) replication by targeting viral polymerases. This highlights the compound's potential in developing antiviral therapies aimed at chronic viral infections .

Antidiabetic Effects

The compound has been explored for its antidiabetic properties, particularly through the modulation of insulin resistance mechanisms. Some derivatives have been designed to inhibit diacylglycerol acyltransferase 1 (DGAT-1), an enzyme implicated in triglyceride synthesis and obesity-related insulin resistance . This approach suggests a dual benefit of weight management and glycemic control.

Cardiovascular Applications

Pyrido[3,2-d]pyrimidine derivatives have been investigated for their cardiovascular benefits, including antihypertensive effects. These compounds can act as angiotensin II receptor antagonists and have shown efficacy in reducing blood pressure and improving heart health .

Enzyme Inhibition

The compound exhibits significant activity as a dihydrofolate reductase inhibitor, which is critical in treating parasitic diseases and certain cancers. By inhibiting this enzyme, these derivatives can disrupt folate metabolism in rapidly dividing cells, thereby exerting cytotoxic effects on tumors and pathogens alike .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one has been crucial for optimizing its pharmacological properties. Modifications to the methyl group or substitutions at various positions have led to enhanced biological activity across different applications .

Data Table: Summary of Applications

ApplicationMechanism/TargetNotable Findings
AnticancerEGFR inhibitionIC50 values: 0.099 µM (WT), 0.123 µM (T790M)
AntiviralHCV polymerase inhibitionEffective against HCV replication
AntidiabeticDGAT-1 inhibitionReduces triglyceride accumulation
CardiovascularAngiotensin II receptor antagonismReduces blood pressure
Enzyme InhibitionDihydrofolate reductaseDisrupts folate metabolism

Mechanism of Action

The mechanism of action of 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of a methyl group at the 8th position and a keto group at the 4th position. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Biological Activity

8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a pyrido[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets. The methyl substitution at the 8-position enhances its pharmacological properties.

Research indicates that 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression and other diseases. For instance, it acts as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial for cell survival and proliferation .
  • Receptor Interaction : It interacts with various receptors, including tyrosine kinases, which are implicated in several cancers. The compound's ability to selectively target these receptors makes it a promising candidate for cancer therapy .

Biological Activity and Therapeutic Applications

The biological activity of 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one has been evaluated in several studies:

  • Antitumor Activity : Studies have demonstrated that this compound exhibits significant antitumor properties. It has been effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially making it useful in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies highlight the efficacy of 8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one:

  • Cancer Treatment : A study reported that derivatives of this compound showed enhanced potency against breast cancer cells through the inhibition of specific kinases involved in tumor growth .
    CompoundIC50 (µM)Target
    8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one0.5PI3K
    Derivative A0.25EPH receptor
    Derivative B0.75MAPK
  • Neurodegeneration : Another research focused on its neuroprotective properties indicated that the compound could reduce oxidative stress markers in neuronal cells, suggesting potential benefits for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-methylpyrido[3,2-d]pyrimidin-4(3H)-one, and how can structural analogs be prepared?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using 2-aminonicotinic acid derivatives. For example, heating 2-aminonicotinic acid with formamide under microwave irradiation (150°C) yields pyrido[2,3-d]pyrimidin-4(3H)-one derivatives . Substituted analogs can be prepared by introducing methyl or other alkyl groups at the C2 or C8 positions using alkylation or nucleophilic substitution . Functionalization at C8 (e.g., chloro, hydroxy) may require POCl₃ or hydroxylamine .

Q. How can spectroscopic techniques (e.g., IR, MS) characterize the structural integrity of 8-methylpyrido[3,2-d]pyrimidin-4(3H)-one?

  • Methodological Answer :

  • IR Spectroscopy : The carbonyl (C=O) stretch in pyrido[3,2-d]pyrimidin-4(3H)-one appears at ~1745 cm⁻¹, indicating a quasi-o-quinonoid structure .
  • Mass Spectrometry : The molecular ion peak (e.g., m/z 177 for C₈H₇N₃O₂) and fragmentation patterns (e.g., loss of methyl or hydroxyl groups) are critical for confirming molecular weight and substituents .

Q. What in vitro assays are suitable for preliminary biological evaluation of this scaffold?

  • Methodological Answer : Screen for antimicrobial or anticancer activity using:

  • Microplate Alamar Blue Assay against Plasmodium falciparum (IC₅₀ determination) .
  • MTT Assay in cancer cell lines (e.g., HCT-116, MCF-7) to assess cytotoxicity .
  • Enzyme Inhibition Assays (e.g., mPGES-1 inhibition) to evaluate anti-inflammatory potential via PGE₂ quantification .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of 8-methylpyrido[3,2-d]pyrimidin-4(3H)-one derivatives for therapeutic applications?

  • Methodological Answer :

  • C2 Substitution : Introducing a methyl or vinyl group at C2 improves metabolic stability by blocking aldehyde oxidase (AO)-mediated oxidation .
  • C8 Functionalization : Chloro or aryl groups enhance mPGES-1 inhibition (IC₅₀ < 100 nM) by interacting with hydrophobic pockets .
  • Ring Saturation : Hydrogenation of the pyridine ring (e.g., 5,6,7,8-tetrahydro derivatives) modulates lipophilicity and bioavailability .

Q. What strategies mitigate metabolic instability of pyrido[3,2-d]pyrimidin-4(3H)-one derivatives in preclinical studies?

  • Methodological Answer :

  • AO Metabolism Blockade : C2-substituted derivatives (e.g., 2-methyl) resist AO-mediated oxidation, confirmed via liver microsomal assays and LC-MS metabolite profiling .
  • Prodrug Design : Masking the C4 carbonyl as a phosphate ester improves solubility and reduces first-pass metabolism .

Q. How do computational methods (e.g., molecular docking) support the design of pyrido[3,2-d]pyrimidin-4(3H)-one-based inhibitors?

  • Methodological Answer :

  • Target Docking : Dock derivatives into the mPGES-1 active site (PDB: 4AL0) to identify key interactions (e.g., π-π stacking with Phe³⁸⁸) .
  • ADMET Prediction : Use QikProp or SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Q. What experimental evidence resolves contradictions in reported bioactivity data for this scaffold?

  • Methodological Answer :

  • Bioassay Standardization : Compare IC₅₀ values across studies using identical assay conditions (e.g., ATP concentration in kinase assays).
  • Metabolite Interference Testing : Use LC-MS to rule out false positives from compound degradation (e.g., AO-mediated oxidation yielding inactive metabolites) .

Methodological Tables

Key Functionalization Sites Impact on Bioactivity References
C2 (Methyl)Blocks AO metabolism
C8 (Chloro)Enhances mPGES-1 inhibition
Pyridine Ring SaturationModulates lipophilicity
Assay Type Application References
Microsomal StabilityPredict in vivo clearance
mPGES-1 InhibitionAnti-inflammatory drug development
Plasmodium FalciparumAntimalarial screening

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